molecular formula C11H14N2O2 B3078228 (2S,4R)-4-(pyridin-4-ylmethyl)pyrrolidine-2-carboxylic acid CAS No. 1049984-09-9

(2S,4R)-4-(pyridin-4-ylmethyl)pyrrolidine-2-carboxylic acid

Cat. No.: B3078228
CAS No.: 1049984-09-9
M. Wt: 206.24 g/mol
InChI Key: WMOPDYHAXAWSRC-ZJUUUORDSA-N
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Description

(2S,4R)-4-(pyridin-4-ylmethyl)pyrrolidine-2-carboxylic acid is a chiral compound featuring a pyrrolidine ring substituted with a pyridin-4-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-4-(pyridin-4-ylmethyl)pyrrolidine-2-carboxylic acid typically involves the formation of the pyrrolidine ring followed by the introduction of the pyridin-4-ylmethyl group. One common method involves the use of a chiral auxiliary to control the stereochemistry of the pyrrolidine ring. The reaction conditions often include the use of strong bases and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-4-(pyridin-4-ylmethyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyridin-4-ylmethyl group using reagents like sodium hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in an aprotic solvent like DMF.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce a corresponding alcohol.

Scientific Research Applications

(2S,4R)-4-(pyridin-4-ylmethyl)pyrrolidine-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (2S,4R)-4-(pyridin-4-ylmethyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The pyridin-4-ylmethyl group can engage in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Pyridine: A simpler aromatic heterocycle with similar electronic properties.

    Pyrrolidine: The parent compound of the pyrrolidine ring.

    Piperidine: Another six-membered nitrogen-containing heterocycle with different reactivity.

Uniqueness

(2S,4R)-4-(pyridin-4-ylmethyl)pyrrolidine-2-carboxylic acid is unique due to its chiral nature and the presence of both pyrrolidine and pyridine moieties. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

(2S,4R)-4-(pyridin-4-ylmethyl)pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c14-11(15)10-6-9(7-13-10)5-8-1-3-12-4-2-8/h1-4,9-10,13H,5-7H2,(H,14,15)/t9-,10+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMOPDYHAXAWSRC-ZJUUUORDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)O)CC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN[C@@H]1C(=O)O)CC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,4R)-4-(pyridin-4-ylmethyl)pyrrolidine-2-carboxylic acid
Reactant of Route 2
(2S,4R)-4-(pyridin-4-ylmethyl)pyrrolidine-2-carboxylic acid
Reactant of Route 3
(2S,4R)-4-(pyridin-4-ylmethyl)pyrrolidine-2-carboxylic acid
Reactant of Route 4
(2S,4R)-4-(pyridin-4-ylmethyl)pyrrolidine-2-carboxylic acid
Reactant of Route 5
(2S,4R)-4-(pyridin-4-ylmethyl)pyrrolidine-2-carboxylic acid
Reactant of Route 6
(2S,4R)-4-(pyridin-4-ylmethyl)pyrrolidine-2-carboxylic acid

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